4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one is a chemical compound that belongs to the class of dihydroquinoxaline derivatives, which are known for their diverse biological activities. This compound features a fluorobenzoyl group attached to a dihydroquinoxaline core, contributing to its potential applications in medicinal chemistry. The structural uniqueness of this compound allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
The compound can be classified under heterocyclic compounds, specifically within the category of quinoxalines and their derivatives. Quinoxalines are bicyclic compounds consisting of a benzene ring fused to a pyrazine ring. The presence of the fluorobenzoyl moiety enhances its lipophilicity and may influence its biological activity. Sources for this classification include various chemical databases and scientific literature that explore the synthesis and applications of quinoxaline derivatives .
Methods and Technical Details
The synthesis of 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one typically involves several key steps:
Recent advancements in synthetic methodologies have included the use of microwave-assisted synthesis and green chemistry principles to improve yields and reduce environmental impact .
Structure and Data
The molecular formula for 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one is . The structure consists of:
Crystallographic data reveal specific bond lengths and angles that characterize the molecular geometry, which is critical for understanding its reactivity and interaction with biological targets .
Reactions and Technical Details
4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one can participate in various chemical reactions:
These reactions are essential for exploring structure-activity relationships in drug development.
The mechanism of action for compounds like 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one often involves interaction with specific biological targets such as enzymes or receptors. For instance, it may act as an inhibitor or modulator of certain pathways involved in disease processes.
Quantitative structure-activity relationship studies help elucidate these mechanisms by correlating chemical structure with biological efficacy .
Physical Properties
Chemical Properties
Relevant data on these properties are crucial for formulation development in pharmaceutical applications .
4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one has potential applications in various scientific fields:
The ongoing research into this compound's properties continues to reveal new avenues for application across different scientific disciplines .
The development of 4-(2-fluorobenzoyl)-1,3-dihydroquinoxalin-2-one (CAS: 831231-57-3) is rooted in systematic explorations of N-acylated dihydroquinoxalinones, which gained momentum in the early 2000s. Researchers initially focused on quinoxaline cores due to their bioisosteric relationship with biologically active quinoline and acridone scaffolds [3] [8]. Early synthetic routes for dihydroquinoxalin-2-ones relied on condensation reactions between o-phenylenediamines and carbonyl compounds, but these methods faced regioselectivity challenges with unsymmetrical ketones [3]. The introduction of fluorinated benzoyl groups emerged as a strategic advancement in the 2010–2020 period, coinciding with increased interest in fluorine’s role in enhancing pharmacokinetic properties [4].
A pivotal innovation was the transition to N-acylation protocols using 2-fluorobenzoyl chloride under mild base conditions (e.g., triethylamine), enabling precise functionalization at the N4 position of the dihydroquinoxalin-2-one scaffold . This method superseded earlier Friedel-Crafts approaches that struggled with over-acylation. Microwave-assisted synthesis later refined this route, improving yields to >75% while reducing reaction times—a milestone documented in pharmacological chemistry literature post-2015 [4]. The compound’s discovery trajectory exemplifies the broader shift toward rational fluorination in heterocyclic drug design, particularly for oncological and antimicrobial targets [1] [8].
4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one belongs to the 3,4-dihydroquinoxalin-2(1H)-one subclass, characterized by a partially saturated bicyclic system with amide and ketone functionalities. Its molecular formula is C₁₅H₁₁FN₂O₂ (MW: 270.26 g/mol), featuring:
Table 1: Structural Comparison of Key Dihydroquinoxalinone Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
---|---|---|---|---|
4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one | 831231-57-3 | C₁₅H₁₁FN₂O₂ | 270.26 | N4-(2-fluorobenzoyl) |
4-(4-Fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | 317833-34-4 | C₁₆H₁₃FN₂O₂ | 284.29 | N4-(4-fluorobenzoyl), C3-methyl |
Unsubstituted 1,3-dihydroquinoxalin-2-one | 1196-38-5 | C₈H₈N₂O | 148.16 | None |
Spectroscopic signatures include:
This compound’s significance stems from its dual pharmacophoric elements: the dihydroquinoxalinone core (a DNA minor groove interaction motif) and the 2-fluorobenzoyl group (a kinase hinge-binding moiety). Research highlights include:
Table 2: Pharmacological Profile of Fluorinated Dihydroquinoxalinones
Biological Activity | Observed Effect | Potential Targets | Structural Determinants |
---|---|---|---|
Cytotoxicity | IC₅₀: 1.5–8.7 µM (HT29, MDA-MB-231) [1] | Kinases (FMS, Pim-1), DNA topoisomerases | N4-fluorobenzoyl group, unsaturated C3=N4 bond |
BSA Binding | Kb: 3.8–5.1 × 10⁴ M⁻¹ [1] | Serum albumin transport | Fluorine atom position, ketone polarity |
Enzyme Inhibition | >70% inhibition of Pim-1 kinase at 10 µM [8] | ATP-binding pockets | Coplanar quinoxalinone-benzoyl system |
Recent studies (2020–2024) emphasize its role in developing kinase inhibitors with reduced off-target effects, leveraging fluorine’s electronegativity for selective target engagement. Hybrid derivatives integrating pyrazino-quinoxaline motifs further demonstrate enhanced apoptosis induction in leukemia models [1] [8].
Concluding Remarks
4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one exemplifies strategic fluorination in heterocyclic chemistry, merging synthetic innovation with targeted bioactivity. Its evolution—from classical condensation chemistry to modern catalytic methods—reflects broader trends in medicinal chemistry. Future research will likely explore its applications in PROTACs (proteolysis-targeting chimeras) and covalent kinase inhibitors, capitalizing on its adaptable scaffold.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1